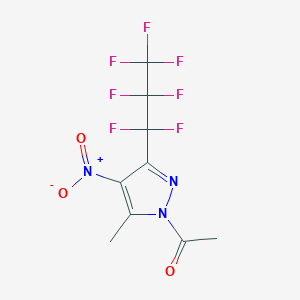

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole

Descripción

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole (CAS: 247185-63-3) is a fluorinated pyrazole derivative characterized by a nitro group at position 4, acetyl and heptafluoropropyl substituents at positions 1 and 3(5), and a methyl group at position 5(3) . Its molecular weight is 399.22 g/mol, and it is primarily utilized as a research intermediate in pharmaceuticals and agrochemicals due to the stability and reactivity imparted by its fluorinated and electron-withdrawing substituents . The heptafluoropropyl group enhances lipophilicity and thermal resistance, while the nitro group facilitates electrophilic substitution reactions .

Propiedades

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitropyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7N3O3/c1-3-5(19(21)22)6(17-18(3)4(2)20)7(10,11)8(12,13)9(14,15)16/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOXNZNEAYAANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Addition of the Heptafluoropropyl Group: The heptafluoropropyl group is introduced through nucleophilic substitution reactions using heptafluoropropyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group or the heptafluoropropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Heptafluoropropyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different substituents replacing the nitro or heptafluoropropyl groups.

Aplicaciones Científicas De Investigación

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to elicit biological responses.

Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

A. 1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole (CAS: 231301-25-0)

- Key Difference: Replacement of the nitro group (NO₂) at position 4 with chlorine (Cl).

- Impact: The nitro group is a stronger electron-withdrawing group than chlorine, making the parent compound more reactive in nucleophilic aromatic substitutions . Chlorine’s lower electronegativity may reduce oxidative stability compared to the nitro-substituted analog . Applications: Likely used in halogenation reactions or as a precursor in organometallic syntheses.

B. 1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole (CAS: 247185-63-3)

- Key Difference : Replacement of the methyl group with a phenyl ring at position 5(3).

- Enhanced resonance stabilization from the phenyl ring may alter regioselectivity in further functionalization .

C. 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole (CAS: 845551-44-2)

- Key Difference : Substitution of heptafluoropropyl with a heptafluoropropoxy-tetrafluoroethyl chain.

- The extended fluorinated chain may enhance thermal stability but reduce bioavailability due to higher molecular weight .

Functional Group and Reactivity Comparisons

Physicochemical Properties

- Melting Points: Fluorinated pyrazoles (e.g., 1-acetyl derivatives) typically exhibit high melting points (>200°C) due to strong intermolecular interactions from fluorine . Non-fluorinated analogs (e.g., 1-nitropyrazole) have lower melting points (~100–150°C) .

- Solubility :

Actividad Biológica

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methyl-4-nitropyrazole, a fluorinated pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a heptafluoropropyl group and a nitro substituent that may contribute to its bioactivity. The following sections will explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H6F7N3O3

- Molecular Weight : 337.15 g/mol

- CAS Number : 3956524

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been shown to inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial effects against E. coli | |

| Related pyrazoles | Antifungal activity against Candida spp. |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.

Mechanism of Action :

- Cytokine Inhibition : The compound downregulates the expression of genes involved in inflammation.

- Cell Signaling Pathways : It may interfere with NF-kB signaling pathways, which are pivotal in the inflammatory response.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various pyrazole derivatives on cancer cell lines, this compound was tested against human hepatoblastoma (HepG2) cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM.

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: In Vivo Efficacy

In an animal model of acute liver injury induced by acetaminophen, administration of the compound at a dose of 40 mg/kg demonstrated protective effects on liver function markers compared to control groups, suggesting potential therapeutic applications in liver-related diseases.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Selective Inhibition : It exhibits selective inhibition against certain enzymes involved in inflammation and cancer progression.

- Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy against resistant bacterial strains.

- Safety Profile : Preliminary toxicity assessments indicate that while the compound is an irritant, it shows promise for further development in controlled therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.